molecular formula C8H15ClN2O3 B1380509 1-(2-(2-Aminoethoxy)ethyl)pyrrolidine-2,5-dione hydrochloride CAS No. 1864056-15-4

1-(2-(2-Aminoethoxy)ethyl)pyrrolidine-2,5-dione hydrochloride

Cat. No.: B1380509
CAS No.: 1864056-15-4
M. Wt: 222.67 g/mol
InChI Key: ZHPHMEODXLJAHE-UHFFFAOYSA-N
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Description

1-(2-(2-Aminoethoxy)ethyl)pyrrolidine-2,5-dione hydrochloride is a valuable chemical scaffold in medicinal chemistry and drug discovery. The compound features a pyrrolidine-2,5-dione core (succinimide), a privileged structure known for its diverse biological activities. Research into succinimide derivatives has demonstrated their potential as key pharmacophores in developing therapeutics for conditions such as inflammation, convulsion, and pain . The molecule's structure is engineered with a 2-(2-aminoethoxy)ethyl side chain, which enhances its versatility. This pendant amino group serves as a critical handle for further chemical functionalization, allowing researchers to conjugate the core to other molecules, create targeted prodrugs, or develop novel chemical entities for high-throughput screening and structure-activity relationship (SAR) studies. The saturated, three-dimensional nature of the pyrrolidine ring contributes favorable properties for drug-likeness, including increased solubility and the ability to explore a wider pharmacophore space compared to flat aromatic systems . This makes the compound a particularly attractive building block for designing novel bioactive molecules with optimized pharmacokinetic profiles.

Properties

IUPAC Name

1-[2-(2-aminoethoxy)ethyl]pyrrolidine-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3.ClH/c9-3-5-13-6-4-10-7(11)1-2-8(10)12;/h1-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPHMEODXLJAHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Pyrrolidine-2,5-dione with 2-(2-Aminoethoxy)ethyl Derivative

One common approach involves the nucleophilic substitution reaction where a pyrrolidine-2,5-dione derivative is alkylated by a 2-(2-aminoethoxy)ethyl halide or tosylate. This reaction is typically performed under basic conditions to deprotonate the nitrogen on the pyrrolidine ring, enhancing nucleophilicity.

  • Reagents and Conditions:

    • Starting material: Pyrrolidine-2,5-dione or N-substituted derivatives.
    • Alkylating agent: 2-(2-Aminoethoxy)ethyl bromide or chloride.
    • Base: Alkali metal alkoxides (e.g., sodium ethoxide, potassium tert-butoxide) or sodium hydride.
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
    • Temperature: Typically 0–50°C to control reaction rate and minimize side reactions.
    • Time: Several hours to overnight depending on scale and reactivity.
  • Reaction Scheme:

$$
\text{Pyrrolidine-2,5-dione} + \text{2-(2-Aminoethoxy)ethyl halide} \xrightarrow[\text{Base}]{\text{Solvent, Temp}} \text{1-(2-(2-Aminoethoxy)ethyl)pyrrolidine-2,5-dione}
$$

Protection and Deprotection of Amino Group

Because the amino group in the 2-(2-aminoethoxy)ethyl moiety can be reactive, it is often protected during alkylation to prevent side reactions.

  • Protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) are introduced before alkylation.
  • After successful alkylation, the protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
  • This step ensures the free amine is available for subsequent salt formation.

Formation of Hydrochloride Salt

The free base of 1-(2-(2-aminoethoxy)ethyl)pyrrolidine-2,5-dione is converted to its hydrochloride salt to enhance stability and solubility.

  • Method:
    • Dissolve the free base in an appropriate solvent (e.g., ethanol or ethyl acetate).
    • Bubble or add anhydrous hydrogen chloride gas or add concentrated hydrochloric acid dropwise.
    • Precipitation of the hydrochloride salt occurs.
    • The solid is filtered, washed with cold solvent, and dried under vacuum.

Representative Preparation Protocol (Based on Patent KR101325589B1)

Step Description Reagents/Conditions Notes
1 Preparation of 2-(2-aminoethoxy)ethyl halide React 2-(2-aminoethoxy)ethanol with thionyl chloride or phosphorus pentachloride Halide formation for alkylation
2 Alkylation of pyrrolidine-2,5-dione Mix pyrrolidine-2,5-dione with 2-(2-aminoethoxy)ethyl halide in DMF, add sodium hydride Stir at 25–40°C for 6–12 hours
3 Work-up and purification Quench reaction, extract with organic solvents, wash, dry Purify by recrystallization or chromatography
4 Hydrochloride salt formation Dissolve product in ethanol, add HCl gas or acid Isolate hydrochloride salt by filtration

Solubility and Formulation Data

According to supplier data, the compound is soluble in water and DMSO, facilitating preparation of stock solutions for biological assays.

Stock Solution Preparation (Example) Volume of Solvent (mL) for 1 mg Compound Notes
1 mM solution 4.491 Use ddH2O or DMSO
5 mM solution 0.8982 Concentrated stock
10 mM solution 0.4491 For in vivo formulations

For in vivo formulations, DMSO master liquid is diluted with PEG300, Tween 80, and water or corn oil to achieve clear solutions suitable for administration.

Analytical and Research Findings

  • The alkylation reaction yields are typically high (>70%) when using protected amines.
  • Purity is confirmed by NMR, mass spectrometry, and HPLC.
  • Stability studies indicate that the hydrochloride salt form is more stable under ambient conditions.
  • The compound's solubility profile supports its use in aqueous and lipid-based formulations.

Summary Table of Preparation Methods

Method Step Reagents/Conditions Purpose Outcome/Notes
Halide formation Thionyl chloride, PCl5 Convert alcohol to halide Reactive alkylating agent
Alkylation Pyrrolidine-2,5-dione, base, DMF Attach aminoethoxyethyl group Key bond formation
Amino protection/deprotection Boc/Fmoc, acid treatment Prevent side reactions Ensures selective alkylation
Hydrochloride salt formation HCl gas or acid in ethanol Improve stability and solubility Isolated as solid salt

Chemical Reactions Analysis

1-(2-(2-Aminoethoxy)ethyl)pyrrolidine-2,5-dione hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Research Applications

1. Medicinal Chemistry

1-(2-(2-Aminoethoxy)ethyl)pyrrolidine-2,5-dione hydrochloride has been investigated for its potential as a pharmaceutical intermediate. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Researchers have focused on its application in synthesizing compounds that may exhibit therapeutic effects against various diseases.

Case Study Example :
A study published in Journal of Medicinal Chemistry explored derivatives of pyrrolidine compounds and their efficacy against cancer cell lines. The findings indicated that modifications to the pyrrolidine ring could enhance anti-cancer activity, suggesting that this compound could be a precursor for developing more potent agents.

2. Biochemical Research

The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to mimic natural substrates allows researchers to investigate enzyme kinetics and inhibition mechanisms.

Case Study Example :
In a biochemical assay published in Biochemistry, researchers used this compound to evaluate its effect on specific enzymes involved in metabolic disorders. The study concluded that the compound could serve as an effective inhibitor, providing insights into potential therapeutic strategies for managing metabolic diseases.

Table 1: Solubility and Preparation Guidelines

ConcentrationVolume for 1 mgVolume for 5 mgVolume for 10 mg
1 mM4.491 mL22.4548 mL44.9095 mL
5 mM0.8982 mL4.491 mL8.9819 mL
10 mM0.4491 mL2.2455 mL4.491 mL

Table 2: Applications Overview

Application AreaDescription
Medicinal ChemistryIntermediate for drug synthesis; potential anti-cancer properties
Biochemical ResearchAssays for enzyme interaction studies; metabolic pathway investigations
Development of TherapeuticsPotential precursor for drugs targeting various diseases

Mechanism of Action

The compound exerts its effects primarily through its interaction with AMPA receptors, which are involved in fast synaptic transmission in the central nervous system. By acting as a non-competitive antagonist, it inhibits the receptor’s activity, which can modulate neuronal excitability and has potential therapeutic implications for conditions such as epilepsy and neurodegenerative diseases.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Rotatable Bonds* Polar Surface Area (Ų)* Bioactivity Highlights
Target Compound C₈H₁₄ClN₂O₃ 236.67 7 ~80 Anticonvulsant (predicted)
1-(2-Aminoethyl)pyrrolidine-2,5-dione HCl C₆H₁₁ClN₂O₂ 178.62 4 ~60 Antinociceptive
N-(2-Aminoethyl)maleimide HCl C₆H₉ClN₂O₂ 176.60 3 ~70 Protein conjugation, enzyme inhibition
Piperazine-substituted analog C₁₄H₁₉ClN₃O₃ 333.78 6 ~95 Receptor modulation (e.g., serotonin)

*Rotatable bonds and polar surface area estimated using computational tools (e.g., Veber’s rules ).

Key Observations :

  • The target compound has a higher molecular weight and rotatable bonds compared to simpler analogs like 1-(2-aminoethyl)pyrrolidine-2,5-dione HCl, which may reduce oral bioavailability .
  • The piperazine-substituted analog () shows higher molecular complexity, likely targeting specific receptors (e.g., G protein-coupled receptors).

Key Observations :

  • Rotatable bonds : The target compound’s 7 rotatable bonds exceed the Veber threshold (≤10), suggesting acceptable but suboptimal bioavailability .
  • Safety : All analogs share irritant properties, emphasizing the need for careful handling.

Biological Activity

1-(2-(2-Aminoethoxy)ethyl)pyrrolidine-2,5-dione hydrochloride (CAS: 1864056-15-4) is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

  • Molecular Formula : C₈H₁₅ClN₂O₃
  • Molecular Weight : 222.67 g/mol
  • Storage Conditions : Room temperature
  • Solubility : Soluble in various solvents, specific solubility details are often dependent on the solvent used .

This compound exhibits biological activity through various mechanisms. It has been studied for its inhibitory effects on several enzymes and pathways relevant to hormonal regulation and cancer biology.

Enzyme Inhibition Studies

Research has shown that pyrrolidine-2,5-dione derivatives can inhibit key enzymes involved in steroidogenesis and cancer progression:

  • Aromatase Inhibition : Compounds similar to 1-(2-(2-Aminoethoxy)ethyl)pyrrolidine-2,5-dione have demonstrated significant inhibition of human placental aromatase, which is crucial for estrogen biosynthesis. For instance, related compounds achieved IC50 values around 23.8 µM against aromatase .
  • 17α-Hydroxylase/17,20-Lyase Inhibition : This enzyme is involved in steroid hormone synthesis. Compounds showed competitive inhibition profiles, with some achieving IC50 values comparable to established inhibitors like Ketoconazole .

Synthesis and Evaluation

A study synthesized various pyrrolidine-2,5-dione derivatives, including this compound. The biological evaluation highlighted:

  • Inhibitory Potency : The compound was assessed against several cancer cell lines, showing promising antiproliferative effects. The structure-activity relationship (SAR) analysis indicated that modifications in the side chains could enhance or diminish biological activity .

Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties:

  • Cell Line Studies : The compound was tested against breast and ovarian cancer cell lines, showcasing a dose-dependent reduction in cell viability. The underlying mechanism appears to involve apoptosis induction and cell cycle arrest .

Data Tables

Biological ActivityIC50 (µM)Reference
Aromatase Inhibition23.8
17α-Hydroxylase Inhibition18.5
Antiproliferative Activity (Breast Cancer)Varies

Q & A

Q. What are the recommended laboratory-scale synthesis routes for 1-(2-(2-Aminoethoxy)ethyl)pyrrolidine-2,5-dione hydrochloride?

A multi-step synthesis approach is typically employed, involving protection/deprotection strategies for the aminoethoxy group and maleimide ring formation. Key steps include:

  • Coupling 2-aminoethoxyethanol with maleic anhydride derivatives under anhydrous conditions.
  • Cyclization via acid catalysis to form the pyrrolidine-2,5-dione core.
  • Final hydrochlorination using HCl gas or concentrated HCl in ethanol. Experimental design tools (e.g., Design of Experiments, DoE) can optimize yields by screening temperature, solvent polarity, and stoichiometry . Computational reaction path searches (quantum chemical calculations) may reduce trial-and-error inefficiencies .

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural Confirmation : NMR (¹H/¹³C) for verifying the pyrrolidine-dione ring and aminoethoxy chain connectivity.
  • Purity Assessment : HPLC with UV detection (λ ~210–220 nm for amine derivatives) or ion chromatography for chloride quantification.
  • Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₃N₂O₃Cl).
  • Thermal Stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., mp >160°C, as seen in analogous aminoethyl maleimides) .

Q. What are the solubility and storage requirements for this compound?

  • Solubility : Freely soluble in polar solvents (water, methanol) due to the hydrochloride salt and hydrophilic aminoethoxy group. Limited solubility in non-polar solvents (e.g., toluene, ether) .
  • Storage : Store in airtight, light-protected containers at 2–8°C to prevent hydrolysis of the maleimide ring or amine oxidation. Desiccants (e.g., silica gel) are recommended to mitigate hygroscopicity .

Q. How can researchers validate the compound’s stability under experimental conditions?

  • Accelerated Stability Studies : Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC.
  • pH-Dependent Stability : Test in buffered solutions (pH 3–9) to identify optimal reaction or storage pH ranges.
  • Light Sensitivity : UV-Vis spectroscopy to track absorbance changes under UV exposure .

Advanced Research Questions

Q. What mechanistic insights exist for reactions involving the pyrrolidine-2,5-dione moiety?

The dione ring undergoes nucleophilic attack at the carbonyl groups, enabling conjugation with thiols (Michael addition) or amines. Computational studies (e.g., DFT calculations) can map transition states and regioselectivity. For example:

  • Thiol-maleimide "click" reactions proceed via a two-step mechanism (thiolate formation followed by ring-opening).
  • Steric effects from the aminoethoxy chain may influence reaction rates, requiring molecular dynamics simulations to model steric hindrance .

Q. How can computational methods improve reaction optimization for derivatives of this compound?

  • Quantum Chemical Calculations : Use software like Gaussian or ORCA to predict reaction pathways and activation energies for maleimide functionalization.
  • Machine Learning : Train models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures for specific transformations.
  • Feedback Loops : Integrate experimental data (e.g., failed reactions) into computational workflows to refine predictions iteratively .

Q. What strategies resolve contradictions in reported experimental data (e.g., conflicting reaction yields)?

  • Statistical Analysis : Apply ANOVA or multivariate regression to isolate variables (e.g., catalyst loading, humidity) causing yield discrepancies.
  • Reproducibility Protocols : Standardize reaction conditions (e.g., degassing solvents, inert atmospheres) to minimize environmental variability.
  • Cross-Lab Validation : Collaborate with independent labs to verify results under controlled conditions .

Q. How can reactor design enhance scalability for reactions involving this compound?

  • Continuous Flow Systems : Improve heat/mass transfer for exothermic reactions (e.g., maleimide ring-opening) while minimizing side products.
  • Membrane Technologies : Separate intermediates in multi-step syntheses to streamline purification (e.g., nanofiltration for chloride removal) .
  • Scale-Up Simulations : Use Aspen Plus or COMSOL to model kinetic and thermodynamic parameters for pilot-scale production .

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